molecular formula C16H14BrNO4 B4780467 N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Cat. No. B4780467
M. Wt: 364.19 g/mol
InChI Key: KLVCQJBROXWLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, also known as BFA, is a chemical compound that has been widely studied for its potential use in scientific research.

Mechanism of Action

N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide inhibits the activity of PDI by covalently modifying the active site of the enzyme. This modification leads to the disruption of disulfide bond formation and protein folding, resulting in the accumulation of misfolded proteins in the ER. The UPR pathway is then activated to restore ER homeostasis, but if the stress is too severe, it can lead to cell death.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been shown to induce ER stress and activate the UPR pathway in various cell types, including cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been studied for its potential use in cancer therapy, as well as for its ability to modulate the immune response and reduce inflammation.

Advantages and Limitations for Lab Experiments

N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a useful tool for studying the role of PDI in protein folding and secretion. It can be used to induce ER stress and trigger the UPR pathway in vitro and in vivo. However, N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has some limitations, including its toxicity and potential off-target effects. It is important to use N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide at the appropriate concentration and duration to avoid unwanted effects.

Future Directions

There are several future directions for N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide research, including the development of more potent and selective inhibitors of PDI, the investigation of the role of PDI in various diseases, and the exploration of the potential use of N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide in combination with other therapies. N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide research may also lead to the discovery of new targets for drug development and the development of new treatments for diseases associated with ER stress.

Scientific Research Applications

N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been used in various scientific research studies due to its ability to inhibit the activity of protein disulfide isomerase (PDI), an enzyme that plays a crucial role in protein folding and secretion. N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been shown to induce endoplasmic reticulum (ER) stress and trigger the unfolded protein response (UPR) pathway, leading to the accumulation of misfolded proteins and cell death.

properties

IUPAC Name

N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-21-15-8-11(9-19)6-7-14(15)22-10-16(20)18-13-5-3-2-4-12(13)17/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVCQJBROXWLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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